2-phenoxy-N-{4-[(phenoxyacetyl)amino]phenyl}acetamide
Overview
Description
2-phenoxy-N-{4-[(phenoxyacetyl)amino]phenyl}acetamide is a synthetic organic compound with the molecular formula C22H20N2O4 and a molecular weight of 376.4052 . This compound is part of the phenoxyacetamide family, which is known for its diverse pharmacological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-{4-[(phenoxyacetyl)amino]phenyl}acetamide typically involves the reaction of phenoxyacetic acid with 4-aminophenylacetamide in the presence of coupling agents such as TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) and dry dichloromethane (DCM) . The reaction conditions often require a base such as lutidine to facilitate the coupling process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-{4-[(phenoxyacetyl)amino]phenyl}acetamide can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenoxy acids.
Reduction: Reduction reactions can convert the compound into various amine derivatives.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions include phenoxy acids, amine derivatives, and substituted phenoxy compounds .
Scientific Research Applications
2-phenoxy-N-{4-[(phenoxyacetyl)amino]phenyl}acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-phenoxy-N-{4-[(phenoxyacetyl)amino]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetamide: A simpler analog with similar pharmacological properties.
Chalcone derivatives: Known for their anti-inflammatory and anticancer activities.
Indole derivatives: Exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.
Quinoline derivatives: Used in the treatment of malaria and other infectious diseases.
Uniqueness
2-phenoxy-N-{4-[(phenoxyacetyl)amino]phenyl}acetamide stands out due to its unique combination of phenoxy and acetamide groups, which contribute to its diverse pharmacological activities and potential therapeutic applications .
Biological Activity
The compound 2-phenoxy-N-{4-[(phenoxyacetyl)amino]phenyl}acetamide is part of a broader class of phenoxy derivatives that have garnered attention for their diverse biological activities. This article synthesizes available research findings on the biological activity of this compound, focusing on its anticancer, anti-inflammatory, analgesic, and other therapeutic potentials.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₂O₃
- Molecular Weight : 306.35 g/mol
This compound features a phenoxy group, an acetamide linkage, and an additional phenoxyacetyl moiety, contributing to its biological activity.
Anticancer Activity
Research has indicated that derivatives of phenoxyacetamides exhibit significant anticancer properties. For instance, a study focused on a series of phenoxy derivatives, including those similar to this compound, demonstrated potent cytotoxic effects against various cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MDA-MB-231 (Breast) | 1.50 |
A549 (Lung) | 1.10 | |
HepG2 (Liver) | 1.73 |
These results suggest that the compound induces apoptosis and inhibits cell proliferation effectively in these cancer models .
Anti-inflammatory and Analgesic Activity
The anti-inflammatory properties of phenoxy derivatives have been extensively studied. In particular, a series of synthesized compounds showed promising results in reducing inflammation in animal models. The analgesic effects were comparable to standard medications like paracetamol:
Activity Type | Result |
---|---|
Anti-inflammatory | Significant reduction in edema in mice models |
Analgesic | Comparable efficacy to paracetamol |
The presence of electron-withdrawing groups was found to enhance these activities .
Hypoglycemic Activity
Studies have also explored the hypoglycemic potential of phenoxyacetamides. Compounds similar to this compound exhibited significant reductions in blood glucose levels in diabetic mice models:
Compound | Blood Glucose Reduction (%) |
---|---|
This compound | 45% |
This suggests potential applications in managing diabetes .
Structure-Activity Relationship (SAR)
The biological activity of phenoxy derivatives is often linked to their structural features. The following table summarizes key findings regarding the impact of various substituents on activity:
Substituent Type | Effect on Activity |
---|---|
Electron-withdrawing groups | Enhance anticancer and anti-inflammatory activity |
Alkyl chains | Improve lipophilicity and solubility |
Hydroxyl groups | Increase antioxidant potential |
These insights are critical for guiding future synthesis and optimization efforts .
Case Studies
A notable case study involved the evaluation of several phenoxy derivatives against human cancer cell lines. The study highlighted the effectiveness of specific modifications to the phenoxy group that led to improved cytotoxicity:
- Case Study Findings :
- Compounds with halogen substitutions showed enhanced anticancer activity.
- The presence of methoxy groups was associated with increased hypoglycemic effects.
These findings underscore the importance of chemical modifications in enhancing biological activity .
Properties
IUPAC Name |
2-phenoxy-N-[4-[(2-phenoxyacetyl)amino]phenyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c25-21(15-27-19-7-3-1-4-8-19)23-17-11-13-18(14-12-17)24-22(26)16-28-20-9-5-2-6-10-20/h1-14H,15-16H2,(H,23,25)(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZUMSPGKIDCEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359865 | |
Record name | ST50181430 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20359865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5218-83-7 | |
Record name | ST50181430 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20359865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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